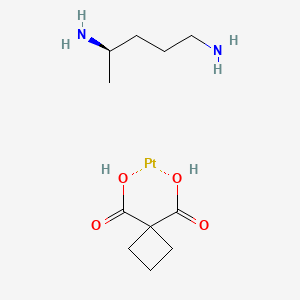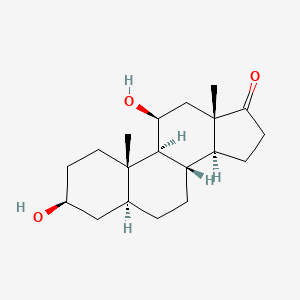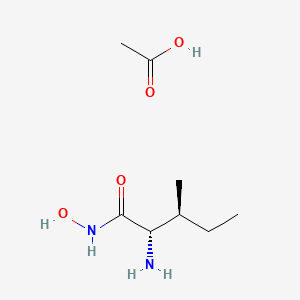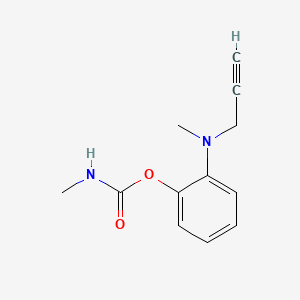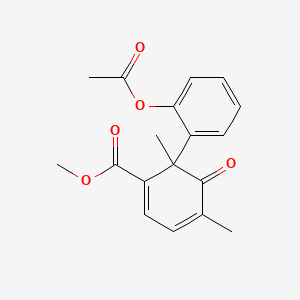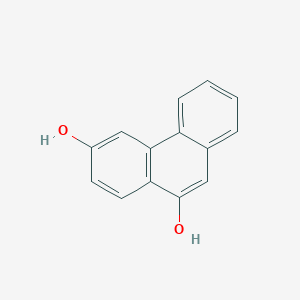
3,10-Phenanthrenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-Phenanthrenediol is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H10O2 It is a dihydroxy derivative of phenanthrene, consisting of three fused benzene rings with hydroxyl groups at the 3rd and 10th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction typically proceeds as follows:
- Phenanthrenequinone is placed in a Soxhlet apparatus with a suspension of LiAlH4 in diethyl ether.
- The extraction and reduction process occurs over 16 hours, resulting in a green solution.
- The reaction is quenched with water and neutralized with glacial acetic acid.
- The product is extracted with ether, washed, and dried to yield this compound as white needles .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions, such as halogenation with bromine to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
3,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other phenanthrene derivatives and in studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential as a wound healing agent due to its cell proliferative effects.
Industry: It is used in the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 3,10-Phenanthrenediol involves its interaction with molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups play a crucial role in these interactions, allowing the compound to donate hydrogen atoms and neutralize reactive oxygen species .
Comparaison Avec Des Composés Similaires
- 9,10-Phenanthrenediol
- 1,10-Phenanthroline
- Phenanthrenequinone
Comparison: 3,10-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 9,10-Phenanthrenediol, it may exhibit different reactivity patterns in oxidation and reduction reactions. 1,10-Phenanthroline, on the other hand, is a nitrogen-containing derivative with distinct coordination chemistry properties .
Propriétés
Numéro CAS |
364080-31-9 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
phenanthrene-3,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,15-16H |
Clé InChI |
RLOFICMNIKWOKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


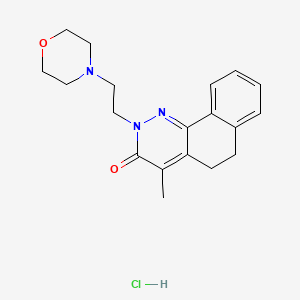



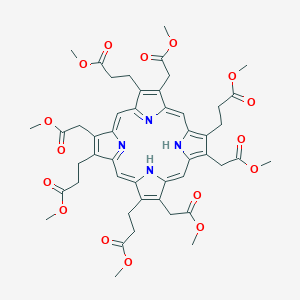

![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
